molecular formula C11H19NO4 B1481794 4-(3-Ethyl-4-hydroxypiperidin-1-yl)-4-oxobutanoic acid CAS No. 2098132-19-3

4-(3-Ethyl-4-hydroxypiperidin-1-yl)-4-oxobutanoic acid

Cat. No.: B1481794
CAS No.: 2098132-19-3
M. Wt: 229.27 g/mol
InChI Key: LFKJVPDSDAOFLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Ethyl-4-hydroxypiperidin-1-yl)-4-oxobutanoic acid is a synthetic organic compound that features a piperidine ring substituted with an ethyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Ethyl-4-hydroxypiperidin-1-yl)-4-oxobutanoic acid typically involves the reaction of 3-ethyl-4-hydroxypiperidine with a suitable acylating agent. One common method includes the use of butanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acylating agent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Ethyl-4-hydroxypiperidin-1-yl)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a strong base like sodium hydride.

Major Products Formed

    Oxidation: Formation of 4-(3-Ethyl-4-oxopiperidin-1-yl)-4-oxobutanoic acid.

    Reduction: Formation of 4-(3-Ethyl-4-hydroxypiperidin-1-yl)-4-hydroxybutanoic acid.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

4-(3-Ethyl-4-hydroxypiperidin-1-yl)-4-oxobutanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-Ethyl-4-hydroxypiperidin-1-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and carbonyl groups play a crucial role in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethyl-4-hydroxypiperidin-1-yl)(piperidin-4-yl)methanone
  • 3-(3-Ethyl-4-hydroxypiperidin-1-yl)propanoic acid
  • 2-(3-Ethyl-4-hydroxypiperidin-1-yl)butanoic acid

Uniqueness

4-(3-Ethyl-4-hydroxypiperidin-1-yl)-4-oxobutanoic acid is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-(3-ethyl-4-hydroxypiperidin-1-yl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-2-8-7-12(6-5-9(8)13)10(14)3-4-11(15)16/h8-9,13H,2-7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFKJVPDSDAOFLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCC1O)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(3-Ethyl-4-hydroxypiperidin-1-yl)-4-oxobutanoic acid
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4-(3-Ethyl-4-hydroxypiperidin-1-yl)-4-oxobutanoic acid
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4-(3-Ethyl-4-hydroxypiperidin-1-yl)-4-oxobutanoic acid
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4-(3-Ethyl-4-hydroxypiperidin-1-yl)-4-oxobutanoic acid
Reactant of Route 5
4-(3-Ethyl-4-hydroxypiperidin-1-yl)-4-oxobutanoic acid
Reactant of Route 6
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4-(3-Ethyl-4-hydroxypiperidin-1-yl)-4-oxobutanoic acid

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